molecular formula C23H24ClN5O B606553 8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one CAS No. 1661839-45-7

8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No. B606553
M. Wt: 421.93
InChI Key: LBFYQISQYCGDDW-UHFFFAOYSA-N
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Description

The compound you’re asking about is a derivative of pyrazole . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 1-Phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester was synthesized by the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H- pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific structure of the compound. For example, in one compound, the molecules are linked into chains running along the c axis by N-H⋯N hydrogen bonds, and the chains are cross-linked via C-H⋯O hydrogen bonds and C-H⋯π interactions involving the chloro-phenyl ring .

Scientific Research Applications

  • CCR4 Antagonists : A study by Shukla et al. (2016) synthesized compounds related to the diazaspiro[4.5]decan class, showing potent antagonism of the CCR4 receptor, which could be significant in therapeutic applications targeting this receptor. One compound in particular demonstrated the ability to internalize about 60% of cell surface receptors, a notable property for small molecule antagonists of chemokine receptors (Shukla et al., 2016).

  • NK2 Receptor Antagonists : Research by Smith et al. (1995) described the synthesis of spiropiperidines, which are structurally similar to the specified compound, and their role as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds demonstrated significant activity in inhibiting NK2 receptor agonist-induced bronchoconstriction (Smith et al., 1995).

  • Anticancer and Antidiabetic Applications : Flefel et al. (2019) synthesized and evaluated the potential of spiropiperidine analogs, similar in structure to the given compound, for anticancer and antidiabetic applications. Notably, some compounds exhibited significant activity against human breast and liver carcinoma cell lines, as well as inhibitory activity against alpha-amylase and alpha-glucosidase, indicating potential therapeutic applications in cancer and diabetes treatment (Flefel et al., 2019).

  • Anti-Leukemic Activity : Guillon et al. (2020) synthesized a compound structurally similar to the one , demonstrating cytotoxic potential against various human leukemia cell lines. This suggests potential applications in the development of anti-leukemic drugs (Guillon et al., 2020).

  • Antimicrobial Activities : A study by Patel and Patel (2015) focused on synthesizing various spiro thiazolinone heterocyclic compounds, closely related to the specified chemical. These compounds were evaluated for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Patel & Patel, 2015).

Safety And Hazards

The safety and hazards of pyrazole derivatives can also vary widely. All test compounds were administered at doses of 30, 100, and 300 mg/kg body weight and the anticonvulsant activity was noted at 0.5 and 4 h time intervals after the drug administration .

Future Directions

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the study of pyrazole derivatives are likely to continue to focus on their synthesis and biological activity.

properties

IUPAC Name

8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFYQISQYCGDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one

Citations

For This Compound
2
Citations
A Mallinger, S Crumpler, M Pichowicz… - Journal of medicinal …, 2015 - ACS Publications
WNT signaling is frequently deregulated in malignancy, particularly in colon cancer, and plays a key role in the generation and maintenance of cancer stem cells. We report the …
Number of citations: 75 pubs.acs.org
M Yu, T Teo, Y Yang, M Li, Y Long, S Philip… - European Journal of …, 2021 - Elsevier
CDK8 regulates transcription either by phosphorylation of transcription factors or, as part of a four-subunit kinase module, through a reversible association of the kinase module with the …
Number of citations: 12 www.sciencedirect.com

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